molecular formula C27H22BrN3O B5128864 2-[2-(4-bromophenyl)-6-methyl-4-pyrimidinyl]-3,6-diphenyl-3,6-dihydro-2H-1,2-oxazine

2-[2-(4-bromophenyl)-6-methyl-4-pyrimidinyl]-3,6-diphenyl-3,6-dihydro-2H-1,2-oxazine

Cat. No. B5128864
M. Wt: 484.4 g/mol
InChI Key: OWIJENUTSYKZNM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex heterocyclic compounds often involves multi-step reactions, starting from simpler heterocycles or functionalized aromatic compounds. Techniques such as the aza-Wittig reaction, cycloaddition, and ring transformation reactions are commonly employed. For example, the synthesis of triazine and triazepine derivatives from pyrimidine intermediates showcases the versatility of these methods in constructing complex heterocyclic frameworks with potential anti-tumor activity (Badrey & Gomha, 2012). Similarly, the one-pot synthesis of (2-oxo-1,2-dihydropyridin-3-yl)-1,3,5-triazine derivatives highlights the efficiency of sequential reactions in heterocyclic chemistry (Okawa et al., 1997).

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often elucidated using spectroscopic techniques and crystallography. For instance, the crystal structure analysis of related compounds provides insights into the conformation, molecular geometry, and intermolecular interactions, which are crucial for understanding the chemical reactivity and potential applications of these molecules (Griffiths, 1973).

Chemical Reactions and Properties

Heterocyclic compounds undergo a wide range of chemical reactions, including cyclocondensation, amination, and heterocyclization, leading to diverse structural motifs. These reactions are influenced by the heterocyclic core, substituents, and reaction conditions. The reactivity patterns of these compounds are essential for designing synthetic routes to new materials and bioactive molecules (Sachdeva et al., 2012).

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action. If it’s intended to be a drug, it might interact with biological targets such as enzymes or receptors .

Future Directions

The future research directions for this compound would depend on its intended use. If it’s a novel compound, it might be interesting to study its synthesis, reactivity, and potential applications .

properties

IUPAC Name

2-[2-(4-bromophenyl)-6-methylpyrimidin-4-yl]-3,6-diphenyl-3,6-dihydrooxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22BrN3O/c1-19-18-26(30-27(29-19)22-12-14-23(28)15-13-22)31-24(20-8-4-2-5-9-20)16-17-25(32-31)21-10-6-3-7-11-21/h2-18,24-25H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWIJENUTSYKZNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=C(C=C2)Br)N3C(C=CC(O3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(4-Bromophenyl)-6-methylpyrimidin-4-yl]-3,6-diphenyl-3,6-dihydrooxazine

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